molecular formula C20H37Si2 B14574468 CID 78065966

CID 78065966

Cat. No.: B14574468
M. Wt: 333.7 g/mol
InChI Key: FWYFDMVQRWTRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78065966 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Typically, PubChem entries include molecular formulas, structural descriptors, biological activities, and associated literature, but none of these details are referenced here .

Properties

Molecular Formula

C20H37Si2

Molecular Weight

333.7 g/mol

InChI

InChI=1S/C20H37Si2/c1-19(2,3)16-13-17(20(4,5)6)15-18(14-16)22(9,10)12-11-21(7)8/h13-15H,11-12H2,1-10H3

InChI Key

FWYFDMVQRWTRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)CC[Si](C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065966 involves a series of chemical reactions that are carefully controlled to yield the desired product. The preparation typically starts with the selection of appropriate starting materials, which undergo a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial methods also incorporate advanced purification techniques to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

CID Identification Challenges

The search results include references to multiple CID numbers (e.g., CID 78062166 in , CID 286532 in ), but none correspond to CID 78065966 .

  • CID 78062166 (Al₃Pd) is documented with a molecular formula of Al₃Pd and structural data but no reactivity information .

  • Other CIDs in relate to bioactive compounds with IC₅₀ values and molecular formulas but no overlap with the requested CID.

Potential Data Gaps

The absence of this compound in the indexed sources suggests:

  • Unpublished/non-deposited data : The compound may not have been synthesized, characterized, or reported in peer-reviewed studies.

  • Proprietary status : It could be part of undisclosed industrial research (e.g., patents, internal databases like those referenced in ).

  • Identifier error : Verify the CID for typographical discrepancies (e.g., CID 78062166 vs. 78065966).

Alternative Strategies for Investigation

If this compound is critical to your research:

  • Consult authoritative databases :

    • PubChem : Cross-validate the CID and check for updates ( ).

    • Reaxys/SciFinder : Use structural search tools if molecular descriptors are available.

    • EPA Chemicals Dashboard : Apply substructure or property filters ( ).

  • Patent repositories : Search the USPTO or WIPO databases using SMILES/InChIKey identifiers.

  • Synthetic feasibility : Infer reactivity from analogs (e.g., CID 78062166’s metal alloy behavior ).

Ethical and Practical Considerations

  • Data integrity : Avoid unvetted platforms like BenchChem/Smolecule per your requirements.

  • Collaborative outreach : Contact authors of related studies (e.g., ) for unpublished insights.

Scientific Research Applications

CID 78065966 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

    Industry: this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065966 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparisons

Studies often employ 2D/3D structural overlays and functional group analysis. For example:

  • compares steroid derivatives (e.g., taurocholic acid, CID 6675; DHEAS, CID 12594) using 3D overlays to highlight orientation differences in steroid backbones. Similarly, contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) to assess methyl group substitutions and their bioactivity implications.
  • Hypothetical Approach for CID 78065966 : A similar analysis would require its 2D structure, functional groups (e.g., hydroxyl, carboxyl), and stereochemistry compared to analogs.
2.2 Physicochemical Properties

Key properties like molecular weight, logP (lipophilicity), and solubility are critical. For instance:

  • compares placental transfer classes of compounds using descriptors like molecular weight and charge state. Tubocuraine (CID 6000) is contrasted with structurally similar molecules to predict pharmacokinetic behavior.
  • Relevant Parameters for this compound: If available, metrics like polar surface area or hydrogen-bond donors/acceptors could differentiate it from analogs.
2.3 Bioactivity and Mechanistic Insights
  • compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds (e.g., ChEMBL1711746) based on IC50 values and binding modes.

Proposed Comparison Framework (if data existed for this compound):

Compound CID Molecular Formula Key Functional Groups Bioactivity (e.g., IC50) Clinical/Experimental Use Reference
This compound Not available Not available Not available Not available N/A
CID 6675 (Example) C26H45NO7S Sulfate, hydroxyl Bile acid transporter Substrate for NTCP
CID 101283546 C42H62O12 Epoxide, ester Cytotoxic agent Marine toxin derivative

Limitations and Recommendations

  • Evidence Gaps: None of the provided sources mention this compound. The term "CID" in some contexts refers to collision-induced dissociation (e.g., ), creating ambiguity.
  • Data Sources : For a rigorous comparison, consult PubChem, ChEMBL, or specialized databases for structural, spectral, and bioactivity data.
  • Experimental Validation : Techniques like LC-ESI-MS ( ) or HCD/CID fragmentation ( ) could elucidate its properties if raw data were accessible.

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